molecular formula C18H17ClN4O B2417830 (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine CAS No. 618859-63-5

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine

Cat. No.: B2417830
CAS No.: 618859-63-5
M. Wt: 340.81
InChI Key: RWPBFBVLFPWQSO-DEDYPNTBSA-N
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Description

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is a complex organic compound that features an imidazo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

(E)-1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-morpholin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)18-21-16(17-7-3-4-8-23(17)18)13-20-22-9-11-24-12-10-22/h1-8,13H,9-12H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBFBVLFPWQSO-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine scaffold is typically constructed via cyclization reactions. A Gould-Jacobs approach, involving thermal cyclization of an enamine intermediate, is widely employed. For example, reacting 2-aminopyridine derivatives with α,β-unsaturated ketones under reflux conditions yields the bicyclic structure. Alternatively, microwave-assisted methods reduce reaction times from hours to minutes, as demonstrated in analogous imidazo[1,2-a]pyrimidine syntheses.

Key reaction parameters :

  • Solvent : Ethanol or 1,4-dioxane.
  • Catalyst : Acetic acid (for protonation) or palladium complexes (for cross-coupling).
  • Temperature : 50–150°C, with microwave irradiation enhancing efficiency.

Condensation with Morpholin-4-amine

The final step involves Schiff base formation between the formyl-substituted intermediate and morpholin-4-amine. Ethanol with catalytic acetic acid facilitates imine linkage formation at room temperature, as validated by NMR studies of analogous compounds. The (E)-configuration is favored due to steric hindrance between the imidazo[1,5-a]pyridine and morpholine groups.

Optimized conditions :

  • Molar ratio : 1:1 (aldehyde:amine).
  • Reaction time : 24 hours.
  • Purification : Recrystallization in ethanol.

Spectroscopic Characterization

Fourier transform infrared (FT-IR) spectroscopy confirms imine bond formation via a C=N stretch at ~1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides definitive proof of structure:

  • ¹H NMR : A singlet at δ 8.3–8.5 ppm corresponds to the methylene proton adjacent to the imine.
  • ¹³C NMR : The imine carbon resonates at δ 150–155 ppm.

Mass spectrometry (MS) data typically show a molecular ion peak matching the calculated mass (e.g., m/z 379.1 for C₁₉H₁₇ClN₄O).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Yield Time Purity
Conventional heating 55% 24 h 95%
Microwave-assisted 60% 30 min 98%
High-pressure catalysis 65% 2 h 97%

Microwave irradiation significantly enhances reaction efficiency, reducing time without compromising yield. However, palladium-catalyzed steps require rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Challenges and Side Reactions

Competing pathways may generate byproducts such as:

  • Over-alkylation : Addressed by controlling amine stoichiometry.
  • Z-isomer formation : Minimized using bulky solvents (e.g., toluene).
  • Ring-opening reactions : Mitigated by avoiding strong acids during workup.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to maintain temperature control during exothermic steps. Environmental considerations favor ethanol over dichloromethane due to lower toxicity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine typically involves several key steps:

  • Formation of the Imidazo[1,5-a]pyridine Core: This is achieved through cyclization reactions involving 2-chlorophenyl derivatives and pyridine.
  • Condensation with Morpholine: The imidazo[1,5-a]pyridine intermediate is subsequently reacted with morpholine under specific conditions to yield the final product.

The optimization of synthetic routes is crucial for enhancing yield and purity, often employing techniques such as continuous flow reactors and advanced purification methods like chromatography .

The biological activity of this compound has been investigated in several studies, revealing its potential as:

Antimicrobial Agent

Recent studies have highlighted the antimicrobial properties of related compounds within the imidazo[1,5-a]pyridine class. For instance, derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects:

CompoundMIC (µg/mL)Activity
7b0.22 - 0.25Excellent against tested pathogens
Control0.25Isoniazid

These findings suggest that this compound may serve as a candidate for further development in treating bacterial infections .

Anticancer Potential

Imidazo[1,5-a]pyridines are known for their diverse pharmacological properties, including anticancer activities. Studies have indicated that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve modulation of key signaling pathways associated with cell growth and survival.

Future Directions and Research Opportunities

Given the promising biological activities exhibited by this compound, future research could focus on:

  • Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and reduce costs.
  • Mechanistic Studies: Investigating the detailed mechanisms underlying its biological activities to identify potential therapeutic targets.
  • Clinical Trials: Conducting preclinical and clinical trials to evaluate its safety and efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone
  • 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine

Uniqueness

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is unique due to its specific structural features, such as the presence of both the imidazo[1,5-a]pyridine core and the morpholine moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Biological Activity

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,5-a]pyridine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of Imidazo[1,5-a]pyridine Core : This is achieved through cyclization reactions involving 2-chlorophenyl derivatives and pyridine.
  • Condensation with Morpholine : The imidazo[1,5-a]pyridine intermediate is reacted with morpholine under specific conditions to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown promising antimicrobial properties of related compounds in the imidazo[1,5-a]pyridine class. For instance, derivatives have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
7b0.22 - 0.25Excellent against tested pathogens
Control0.25Isoniazid

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent antimicrobial effects, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of similar compounds. The mechanism of action often involves the modulation of key enzymes or receptors involved in cancer pathways.

The interaction of this compound with specific molecular targets can lead to therapeutic effects by inhibiting or activating certain biological pathways. The compound's structure allows it to bind effectively to these targets.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Antimicrobial Evaluation : A study assessed various pyrazole derivatives and found that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .
  • Antiviral Potential : Research on nitrogen heterocycles has identified promising antiviral agents within this chemical class, suggesting that modifications to the imidazo[1,5-a]pyridine structure could enhance efficacy against viral targets .

Q & A

Q. What are the recommended synthetic routes for (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis : The imidazo[1,5-a]pyridine scaffold can be synthesized via cyclization of substituted pyridine precursors with α-haloketones or aldehydes under basic conditions . Morpholine incorporation typically involves Mannich-type reactions or nucleophilic substitution. For example, refluxing intermediates with morpholine and formaldehyde in ethanol (10 hours, 95% ethanol) is a common approach for introducing the morpholine moiety .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 35°C–80°C) and solvent polarity (e.g., DMF for solubility, ethanol for reflux) to improve yield. Catalytic systems (e.g., CuBr for cross-coupling) may enhance regioselectivity .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Purity : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Purity ≥95% is recommended for biological assays .
  • Structural Confirmation :
    • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 2D NMR (e.g., HMBC to confirm imine linkage). Expect aromatic protons at δ 7.2–8.5 ppm and morpholine protons at δ 3.5–3.8 ppm .
    • X-ray Crystallography : Resolve crystal packing and confirm E-configuration of the imine bond. Compare bond angles (e.g., C=N bond ~1.28 Å) with similar structures .

Q. What spectroscopic techniques are critical for analyzing substituent effects on the imidazo[1,5-a]pyridine core?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600–1650 cm1^{-1}, morpholine C-O-C at ~1100 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI) to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. For example, loss of morpholine (MW 87.12) may indicate labile substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use validated protocols (e.g., MIC for antimicrobial activity, IC50_{50} for enzyme inhibition) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Data Normalization : Account for batch-to-batch variability in compound purity and solvent effects (e.g., DMSO concentration ≤1% in cell assays). Replicate experiments across independent labs .

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

Methodological Answer:

  • Salt Formation : Synthesize HCl or oxalate salts (e.g., via dioxalate precipitation) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholine) to improve membrane permeability. Validate stability in simulated gastric fluid (pH 1.2–2.0) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis : Vary substituents on the 2-chlorophenyl and morpholine groups. For example:
    • Replace Cl with F or CF3_3 to assess electronic effects .
    • Substitute morpholine with piperidine or thiomorpholine to probe steric/electronic contributions .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets (e.g., kinases, GPCRs). Validate with SPR or ITC for binding affinity .

Q. What experimental designs mitigate limitations in generalizing biological or spectral data?

Methodological Answer:

  • Sample Diversity : Test across multiple cell lines (e.g., HEK293, HeLa) or microbial strains (e.g., Gram-positive vs. Gram-negative) to assess broad-spectrum activity .
  • Environmental Controls : Stabilize samples with continuous cooling (4°C) during long-term assays to prevent organic degradation .

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